3-methyl-1H-imidazole-2-thione;sulfuric acid
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Overview
Description
3-methyl-1H-imidazole-2-thione;sulfuric acid is a compound that combines the properties of 3-methyl-1H-imidazole-2-thione and sulfuric acid. Imidazole derivatives, including 3-methyl-1H-imidazole-2-thione, are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . Sulfuric acid is a strong acid commonly used in industrial processes and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-imidazole-2-thione typically involves the cyclization of amido-nitriles in the presence of a catalyst such as nickel . The reaction conditions are mild, allowing for the inclusion of various functional groups. Another method involves the reaction of imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-temperature treatment of metal salts and organic ligands in water or organic solvents . The process may also include the use of microwave-assisted synthesis for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-imidazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted imidazole derivatives .
Scientific Research Applications
3-methyl-1H-imidazole-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1H-imidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. For example, its antithyroid activity is attributed to its ability to inhibit thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones . The compound can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-thione: Shares similar biological activities but lacks the methyl group at the 3-position.
Imidazolidine-2-thione: Exhibits similar antimicrobial and antifungal activities but has a different ring structure.
1-methylimidazole: Similar in structure but does not contain the thione group, leading to different chemical reactivity.
Uniqueness
3-methyl-1H-imidazole-2-thione is unique due to the presence of both the methyl group and the thione group, which contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
113401-96-0 |
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Molecular Formula |
C4H8N2O4S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
3-methyl-1H-imidazole-2-thione;sulfuric acid |
InChI |
InChI=1S/C4H6N2S.H2O4S/c1-6-3-2-5-4(6)7;1-5(2,3)4/h2-3H,1H3,(H,5,7);(H2,1,2,3,4) |
InChI Key |
NDUZUTBSZXOUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CNC1=S.OS(=O)(=O)O |
Origin of Product |
United States |
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